N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the benzamide group: The oxadiazole intermediate is then reacted with an appropriate benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the ethyl and methoxy groups: These groups can be introduced through alkylation reactions using ethyl halides and methoxy reagents respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide group can enhance binding affinity to certain receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- N-ethyl-2-hydroxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]benzamide
Uniqueness
N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring is particularly noteworthy, as it can participate in various interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(23)15-11-7-8-12-16(15)24-2)13-17-20-18(21-25-17)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLKPFGIITXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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